

Solubility of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in organic solvents

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Compound of Interest

Compound Name: 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Cat. No.: B1275056

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An In-depth Technical Guide to the Solubility of **3-Bromo-5-ethoxy-4-methoxybenzonitrile** in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in its utilization for synthesis, purification, formulation, and biological screening. This technical guide outlines a comprehensive approach to determining the solubility of this compound, providing standardized experimental protocols and data presentation formats. While specific experimental data for **3-Bromo-5-ethoxy-4-methoxybenzonitrile** is not extensively published, this document provides a robust framework for its determination.

Predicted Solubility Characteristics

Based on its molecular structure, **3-Bromo-5-ethoxy-4-methoxybenzonitrile** can be characterized as a moderately polar compound. The presence of the nitrile (-CN), ethoxy (-OCH₂CH₃), and methoxy (-OCH₃) groups introduces polarity, while the benzene ring and the bromo- substituent contribute to its nonpolar character. It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in nonpolar solvents.

Quantitative Solubility Data

The following table has been prepared to summarize the experimentally determined solubility of **3-Bromo-5-ethoxy-4-methoxybenzonitrile** at a specified temperature. Researchers should populate this table with their experimental findings.

Solvent Name	Solvent Type	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Acetone	Polar Aprotic	25	To be determined	To be determined
Acetonitrile	Polar Aprotic	25	To be determined	To be determined
Dichloromethane	Polar Aprotic	25	To be determined	To be determined
Dimethylformamide (DMF)	Polar Aprotic	25	To be determined	To be determined
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	25	To be determined	To be determined
Ethanol	Polar Protic	25	To be determined	To be determined
Ethyl Acetate	Moderately Polar	25	To be determined	To be determined
Hexane	Nonpolar	25	To be determined	To be determined
Isopropanol	Polar Protic	25	To be determined	To be determined
Methanol	Polar Protic	25	To be determined	To be determined
Tetrahydrofuran (THF)	Polar Aprotic	25	To be determined	To be determined
Toluene	Nonpolar	25	To be determined	To be determined

Experimental Protocol: Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid. This method involves shaking an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached.

Materials:

- **3-Bromo-5-ethoxy-4-methoxybenzonitrile** (solid)
- Selected organic solvents (analytical grade)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- **Preparation:** Add an excess amount of solid **3-Bromo-5-ethoxy-4-methoxybenzonitrile** to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
- **Solvent Addition:** Add a known volume of the desired organic solvent to each vial.
- **Equilibration:** Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.
- **Sample Extraction:** Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution using a syringe filter to remove any suspended solid particles.

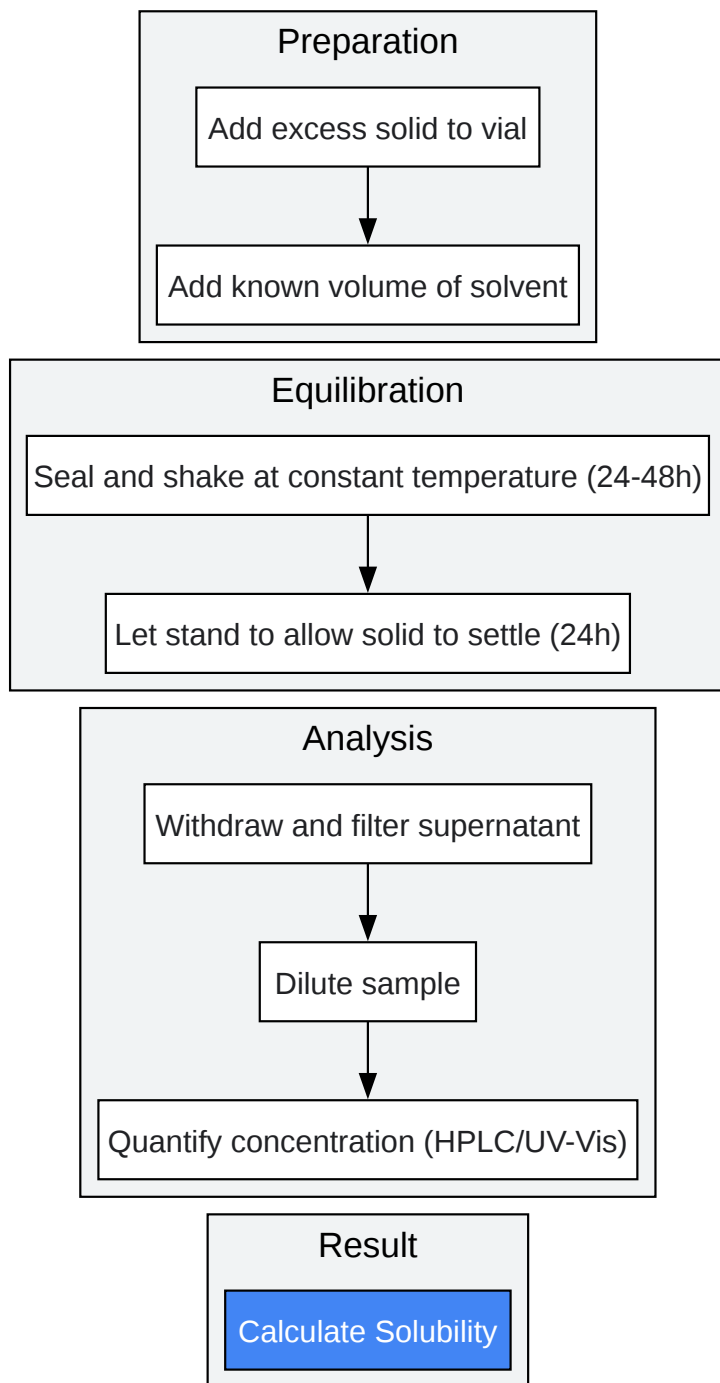
- Dilution: Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
- Quantification: Analyze the concentration of **3-Bromo-5-ethoxy-4-methoxybenzonitrile** in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
- Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

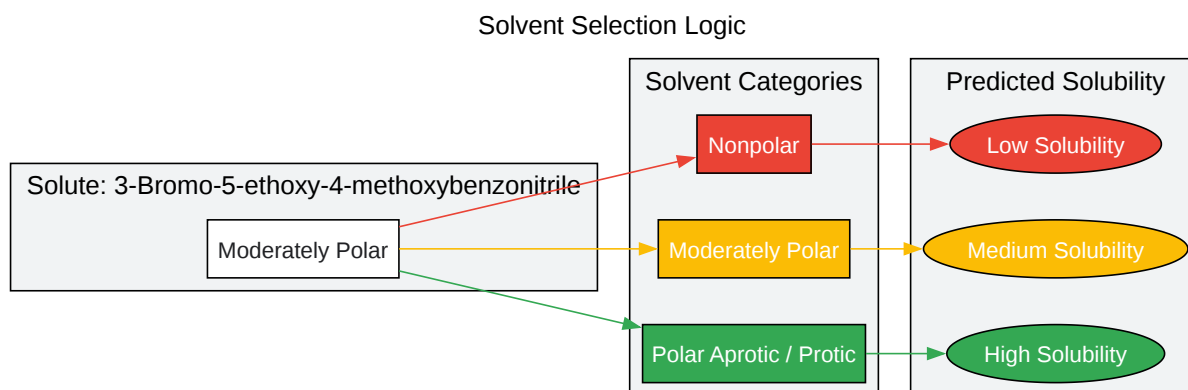
$$\text{Solubility (g/100 mL)} = (\text{Concentration from analysis}) \times (\text{Dilution factor}) \times (100 / \text{Volume of sample})$$

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Workflow for Shake-Flask Solubility Determination





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